Product packaging for Oxacyclododecan-2-one(Cat. No.:CAS No. 39282-36-5)

Oxacyclododecan-2-one

Cat. No.: B8270495
CAS No.: 39282-36-5
M. Wt: 184.27 g/mol
InChI Key: MVOSYKNQRRHGKX-UHFFFAOYSA-N
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Description

Contextualization within Macrocyclic Ester Chemistry

Oxacyclododecan-2-one (B161968), systematically named according to IUPAC nomenclature, is a member of the macrolide class of compounds. uliege.bechemicalbook.com Macrolides are characterized by a macrocyclic lactone ring, which is a cyclic ester with a ring size of at least 12 atoms. nih.gov Also known by synonyms such as 11-undecanolide and undecanoic ω-lactone, this compound consists of an eleven-carbon chain closed into a ring by an ester linkage. mdpi.comsigmaaldrich.com

The synthesis of macrocyclic esters like this compound can be achieved through various methods, including the cyclization of long-chain hydroxy acids. mdpi.com For instance, the cyclization of 11-hydroxyundecanoic acid directly yields this compound. chemicalbook.commdpi.com This process is a cornerstone of macrocycle synthesis, often requiring specific conditions to favor intramolecular ring-closing over intermolecular polymerization.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1725-03-7
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Synonyms 11-Undecanolide, 1-Oxa-2-cyclododecanone, Undecanoic ω-lactone

Data sourced from multiple references. uliege.bemdpi.comsigmaaldrich.comresearchgate.net

Significance in Contemporary Polymer Science Research

The primary significance of this compound in contemporary polymer science lies in its role as a monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). researchgate.nettandfonline.com This method is often preferred over polycondensation for producing high-molecular-weight polymers with controlled architectures. uliege.beresearchgate.nettandfonline.com The resulting homopolymer, poly(undecanolide), is a biodegradable and biocompatible material, making it a subject of interest for applications in the biomedical field. researchgate.netresearchgate.net

The properties of polymers derived from this compound, such as flexibility and thermal stability, are characteristic of polyethers. google.com The ROP of this compound can be initiated by various catalysts, including organometallic compounds like stannous octoate and, more recently, enzymes. researchgate.net The choice of catalyst and initiator allows for the control of the polymer's molecular weight and end-group functionality. uliege.beresearchgate.net Furthermore, this compound can be copolymerized with other lactones, such as ε-caprolactone and 15-pentadecanolide, to create copolymers with a wide range of tunable properties. conicet.gov.ar

Table 2: Polymerization Data of Selected Lactones via Enzymatic ROP

MonomerRing SizePolymerMn ( g/mol )PDI
ε-caprolactone (CL)7Poly(caprolactone) (PCL)4,3002.7
11-undecanolide (UDL) 12 Poly(undecanolide) (PUDL) 4,900 3.7
12-dodecanolide (DDL)13Poly(dodecanolide) (PDDL)2,8003.4

Data represents bulk polymerization at 60°C catalyzed by Novozym 435. Mn = Number-average molecular weight; PDI = Polydispersity Index. nih.gov

Overview of Current Research Trajectories and Methodological Innovations

Current research involving this compound is largely focused on the development of more sustainable and efficient polymerization methods, aligning with the principles of green chemistry. mdpi.comresearchgate.net A significant innovation in this area is the use of enzymes, particularly lipases, as biocatalysts for the ROP of lactones. nih.govmdpi.comresearchgate.net Enzymatic polymerization offers several advantages, including high selectivity and mild reaction conditions, and avoids the use of potentially toxic metal catalysts. researchgate.netconicet.gov.ar

Lipases, such as those from Candida antarctica (Novozym 435) and Pseudomonas fluorescens, have been successfully employed to catalyze the ROP of this compound and other macrolides. researchgate.netconicet.gov.ar Research has explored the effects of various parameters, including enzyme source, solvent, and temperature, on the polymerization process and the properties of the resulting polyesters. nih.gov For example, studies have shown that lipases can effectively polymerize large-ring lactones, including 11-undecanolide (12-membered), 12-dodecanolide (13-membered), and 15-pentadecanolide (16-membered). nih.gov

Another active area of research is the synthesis of novel copolymers and functionalized polyesters. uliege.beresearchgate.net By copolymerizing this compound with other cyclic monomers, researchers can fine-tune the mechanical, thermal, and degradation properties of the resulting materials for specific applications, such as in drug delivery and tissue engineering. conicet.gov.arsci-hub.st The development of "green" synthesis routes, including the use of renewable feedstocks and biocatalysis, continues to be a major trajectory in the advanced chemical research of this compound and its derivatives. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B8270495 Oxacyclododecan-2-one CAS No. 39282-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxacyclododecan-2-one
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InChI

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2
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InChI Key

MVOSYKNQRRHGKX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCOC(=O)CCCC1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H20O2
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Related CAS

91628-63-6
Record name Oxacyclododecan-2-one, homopolymer
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DSSTOX Substance ID

DTXSID4061915
Record name 1-Oxacyclododecan-2-one
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Molecular Weight

184.27 g/mol
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CAS No.

1725-03-7, 39282-36-5
Record name Undecanolactone
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Record name Undecalactone
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Record name Undecanoic acid, hydroxy-, lactone
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Synthetic Chemistry and Derivatization Research of Oxacyclododecan 2 One

Strategic Synthetic Methodologies for Oxacyclododecan-2-one (B161968)

The construction of macrocycles like this compound requires overcoming significant entropic and enthalpic barriers to favor intramolecular cyclization over intermolecular polymerization. acs.org Methodologies are broadly categorized by the final ring-closing step.

The direct lactonization of a linear ω-hydroxycarboxylic acid (a seco-acid) is the most common and frequently utilized approach for synthesizing macrolactones. acs.orgnih.gov This transformation generally requires activation of the carboxylic acid or the alcohol terminus to facilitate ring closure. nih.govsnnu.edu.cn Several named methods have been developed for this purpose, each employing different reagents to form a highly reactive intermediate that promotes intramolecular attack by the hydroxyl group. snnu.edu.cn

Key strategies include:

Activation of the Carboxylic Acid: This is the most prevalent strategy, where the carboxylic acid is converted into a reactive ester or mixed anhydride. nih.govsnnu.edu.cn This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the distal hydroxyl group. nih.gov

High-Dilution Conditions: Many macrolactonization procedures are performed under high-dilution conditions (typically concentrations of 0.05 M to 0.001 M). This principle favors the intramolecular reaction pathway, which is concentration-independent, over the intermolecular pathway (polymerization), which is concentration-dependent. orgsyn.org

Table 2: Comparison of Selected Macrolactonization Methods
MethodActivating Agent(s)Key Features
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAPForms a highly reactive mixed anhydride; widely used and reliable for a range of ring sizes. researchgate.net
Corey-Nicolaou Macrolactonization2,2'-Dipyridyl disulfide, TriphenylphosphineForms a 2-pyridinethiol ester intermediate; proceeds through a proton-transfer mechanism. acs.org
Shiina MacrolactonizationSubstituted benzoic anhydrides, Lewis acid or basic catalystsA facile mixed-anhydride method that proceeds rapidly under mild conditions to produce monomeric lactones with high chemoselectivity. acs.org
Mitsunobu ReactionDEAD or DIAD, TriphenylphosphineActivates the alcohol rather than the carboxylic acid; proceeds with inversion of stereochemistry at the alcohol center. snnu.edu.cn

A well-established and efficient route to this compound involves the intramolecular cyclization of an ω-halo fatty acid precursor. orgsyn.org Specifically, 11-bromoundecanoic acid serves as a readily available starting material. This method, detailed in Organic Syntheses, relies on the formation of a carboxylate anion, which then acts as an intramolecular nucleophile to displace the bromide at the other end of the aliphatic chain, forming the 12-membered lactone ring. orgsyn.org

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate. orgsyn.org The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the terminal carbon bearing the bromine atom. A notable feature of this procedure is its effectiveness without adhering to strict high-dilution conditions, allowing for higher reactant feed rates. orgsyn.org

Table 3: Representative Reaction Protocol for this compound Synthesis
ComponentRoleExample Molar Ratio
11-Bromoundecanoic AcidSubstrate/Precursor1.0 eq orgsyn.org
Potassium CarbonateBase~3.0 eq orgsyn.org
Dimethyl Sulfoxide (DMSO)Solvent- orgsyn.org
TemperatureReaction Condition100 °C orgsyn.org
YieldOutcome79–83% orgsyn.org

For the synthesis of commodity chemicals or fragrance components like this compound, scalability is a critical factor. The aforementioned cyclization of 11-bromoundecanoic acid has been demonstrated as a protocol well-suited for relatively large-scale preparations. orgsyn.org

Key advantages contributing to its scalability include:

High Feed Rates: Unlike methods that strictly require high dilution, this procedure allows for the dropwise addition of the precursor solution over a shorter period (e.g., 1 hour for a 0.0377 mole scale), eliminating the need for specialized slow-addition pumps or syringes. orgsyn.org

Mild Conditions and Simple Work-up: The reaction is conducted at a moderate temperature (100 °C), and the work-up involves simple decantation, filtration, extraction, and distillation, which are amenable to standard industrial equipment. orgsyn.org

High Yields on a Larger Scale: The procedure has been successfully employed to cyclize up to 50 grams of 11-bromoundecanoic acid in a single run, achieving yields greater than 70%. orgsyn.org

These factors combine to provide a robust and economically viable pathway for producing this compound on a scale larger than typical laboratory research. orgsyn.org

Advanced Functionalization and Derivatization Studies of this compound

Beyond its synthesis, the macrolactone ring of this compound presents a scaffold for further chemical modification. The long aliphatic chain is largely unreactive, necessitating advanced synthetic methods to achieve selective functionalization.

Modifying the saturated carbon backbone of the macrolactone requires overcoming the challenge of C-H bond inertness. Modern synthetic chemistry offers several strategies that could potentially be applied to selectively functionalize the this compound ring.

C-H Functionalization: This approach involves the direct conversion of a C-H bond into a C-X bond (where X is a new functional group), bypassing the need for pre-functionalized substrates. nih.gov Chemoenzymatic strategies, for instance, use engineered cytochrome P450 enzymes to perform highly site-selective C-H oxidation on complex molecules. chemrxiv.org Such a method could be used to introduce a hydroxyl or keto group at a specific, predetermined position on the aliphatic chain of the lactone. chemrxiv.org

Ring Expansion/Contraction: General methods for macrolactone modification include skeletal editing via ring expansion. chemrxiv.org For example, a ketone introduced onto the ring via C-H oxidation could undergo subsequent reactions like a Baeyer-Villiger rearrangement to insert an additional oxygen atom, expanding the ring size. chemrxiv.org

α-Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards deprotonation and can be a site for functionalization. Enolate chemistry can be used to introduce substituents at this position, although controlling mono-substitution can be challenging.

The introduction of pendant side chains onto the macrolactone ring is a key strategy for altering its physical, chemical, and biological properties. This is typically a two-step process: first, a reactive "handle" is installed on the ring (as described in 2.2.1), and second, this handle is used for the attachment of a desired side chain.

Functional Group Handles: A hydroxyl group introduced via selective C-H oxidation can be converted into an ether or ester to attach a wide variety of side chains. A ketone can be used in reactions like Wittig olefination or aldol (B89426) condensations to form new carbon-carbon bonds.

Cross-Dehydrogenative Coupling (CDC): Advanced methods like oxidative C-H/N-H cross-coupling could be envisioned for introducing nitrogen-containing side chains. For example, a copper-catalyzed reaction could potentially couple the α-carbon of the lactone directly with an imide or other N-H containing compound, forging a new C-N bond and attaching a new heterocyclic side chain. mdpi.com This approach is highly atom-economical as it avoids pre-functionalization of the coupling partners. mdpi.com

Synthesis of this compound Containing Hybrid Structures

The synthesis of hybrid structures incorporating this compound, a 12-membered macrolide, is a field of growing interest, primarily driven by the desire to create novel materials with tailored properties. These hybrid structures often take the form of copolymers, where the this compound moiety is combined with other monomers to yield biodegradable and biocompatible polymers with a wide range of potential applications. The primary method for synthesizing these hybrid polymeric structures is through ring-opening polymerization (ROP), which can be achieved via various catalytic systems, including enzymatic and organometallic catalysts.

The primary approach to generating hybrid structures containing this compound is through its copolymerization with other cyclic esters or monomers. This process allows for the creation of block copolymers with segments that possess distinct physical and chemical properties. The inherent biodegradability of the polyester (B1180765) backbone derived from this compound makes these hybrid materials particularly attractive for biomedical applications.

One of the key strategies in the synthesis of these hybrid structures is the use of functional initiators in the ring-opening polymerization process. These initiators can introduce specific chemical groups at the beginning of the polymer chain, which can then be used for further modification or to impart specific functionalities to the final hybrid material.

Enzymatic synthesis represents a green and highly selective approach to producing polyesters and their hybrid structures. Lipases, in particular, have been effectively employed as catalysts for the ring-opening polymerization of lactones, including this compound. This biocatalytic method proceeds under mild reaction conditions, minimizing side reactions and offering a high degree of control over the polymer structure. The enzymatic approach is particularly valuable for the synthesis of biodegradable polymers intended for medical use, as it avoids the potential for contamination with toxic metal catalysts.

Research into the enzymatic polymerization of lactones has demonstrated the versatility of this method for creating a variety of polyesters. While specific studies focusing exclusively on this compound are part of a broader research area, the principles of enzymatic ROP are directly applicable. The choice of enzyme, reaction medium, and monomer concentration can all be tailored to control the molecular weight and composition of the resulting hybrid copolymers.

The synthesis of block copolymers represents a significant area of research in the development of hybrid structures containing this compound. These copolymers are composed of at least two different polymeric blocks, which can be arranged in various architectures (e.g., diblock, triblock). By combining a poly(this compound) segment with other polymer blocks, materials with a unique combination of properties, such as amphiphilicity, can be created.

For instance, the combination of a hydrophobic polyester block, such as poly(this compound), with a hydrophilic block, like poly(2-ethyl-2-oxazoline), can result in amphiphilic block copolymers. These materials have the ability to self-assemble in aqueous environments, forming structures like micelles or vesicles, which are of interest for drug delivery applications. The synthesis of such block copolymers can be achieved through sequential monomer addition in a living polymerization process or by coupling pre-synthesized polymer blocks.

Below are tables detailing examples of copolymer hybrid structures synthesized using monomers including lactones, and the types of catalysts employed in their synthesis.

Copolymer TypeMonomer 1Monomer 2Resulting Hybrid StructurePotential Application
Diblock CopolymerThis compoundε-CaprolactonePoly(this compound-block-ε-caprolactone)Biodegradable films, tissue engineering scaffolds
Diblock CopolymerThis compoundL-LactidePoly(this compound-block-L-lactide)Drug delivery systems, resorbable sutures
Amphiphilic Diblock CopolymerThis compound2-Ethyl-2-oxazolinePoly(this compound-block-2-ethyl-2-oxazoline)Nanotherapeutics, smart hydrogels
Catalyst TypeSpecific Catalyst ExampleReaction TypeKey Advantages
EnzymaticCandida antarctica Lipase (B570770) B (CALB)Ring-Opening PolymerizationHigh selectivity, mild reaction conditions, biocompatible
OrganometallicTin(II) octoate (Sn(Oct)₂)Ring-Opening PolymerizationHigh activity, good control over molecular weight
Organocatalyst1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Ring-Opening PolymerizationMetal-free, good for sensitive functional groups

Polymerization Research of Oxacyclododecan 2 One

Mechanistic Investigations of Ring-Opening Polymerization (ROP) of Oxacyclododecan-2-one (B161968)

The ROP of lactones can proceed through several distinct mechanisms, including anionic, coordination-insertion, cationic, and organocatalytic pathways. The choice of initiator or catalyst system dictates the operative mechanism and significantly influences the characteristics of the resulting polymer, such as molecular weight, dispersity, and end-group functionality.

Anionic ROP is a powerful method for the polymerization of lactones, often leading to well-defined polymers with controlled molecular weights. The mechanism typically involves the nucleophilic attack of an initiator, such as an alkoxide, on the carbonyl carbon of the lactone. This attack leads to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species.

For macrolactones like this compound, the polymerization is characterized by an equilibrium between the monomeric and polymeric forms. The process is often described as a living polymerization, where the concentration of active centers remains constant in the absence of termination or chain transfer reactions deepdyve.com. The propagation step involves the sequential addition of monomer units to the active chain end. While specific kinetic data for the anionic ROP of this compound is not extensively detailed in readily available literature, the general mechanism follows that of other macrolactones. The reactivity of macrolactones in anionic ROP is generally lower than that of strained, small-ring lactones.

Coordination-insertion ROP is one of the most versatile and widely used methods for lactone polymerization, often employing metal-based catalysts, such as tin, aluminum, zinc, and rare-earth metal complexes. The generally accepted mechanism involves the coordination of the lactone's carbonyl oxygen to the metal center of the catalyst. This is followed by the insertion of the monomer into the metal-alkoxide bond of the initiator complex. The propagation proceeds through subsequent insertions of monomer units, with the polymer chain growing from the metal center researchgate.net.

This mechanism is particularly advantageous for achieving high molecular weights and narrow molecular weight distributions. For macrolactones, catalysts like tin(II) octoate are commonly used, often in conjunction with an alcohol initiator. The polymerization of large-ring lactones via this pathway has been shown to follow first-order kinetics with respect to the monomer concentration, indicating a constant concentration of active propagating species researchgate.net. Stereocontrol is a key aspect of coordination-insertion ROP, particularly for chiral monomers; however, as this compound is an achiral monomer, stereocontrol in the context of tacticity is not a factor in its homopolymerization.

Cationic ROP of lactones is initiated by electrophilic species, such as strong protic acids or Lewis acids, which activate the monomer by protonating or coordinating to the carbonyl oxygen or the endocyclic oxygen atom. Propagation can then proceed through several pathways, including acyl-oxygen cleavage or alkyl-oxygen cleavage, leading to the formation of active species like carboxonium or oxonium ions.

However, cationic ROP of lactones is often plagued by side reactions, such as intra- and intermolecular transesterification, which can lead to broadening of the molecular weight distribution and the formation of cyclic oligomers. These side reactions make it challenging to achieve controlled polymerizations. For macrolactones like this compound, the low ring strain makes cationic ROP thermodynamically less favorable and more susceptible to these side reactions. Consequently, there is limited research specifically detailing the cationic ROP pathways and intermediates for this particular monomer.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP. These systems often utilize small organic molecules, such as strong organic bases (e.g., guanidines, amidines) and hydrogen-bond donors (e.g., ureas, thioureas), to catalyze the polymerization. A common mechanism involves a bifunctional activation, where the hydrogen-bond donor activates the lactone monomer by coordinating to its carbonyl group, while the organic base activates the initiating alcohol (or the propagating chain end) by deprotonation, enhancing its nucleophilicity rsc.orgrsc.org.

This dual activation facilitates the nucleophilic attack and ring-opening of the lactone. Organocatalytic ROP is known for its ability to produce well-defined polymers with high end-group fidelity and narrow dispersities under mild reaction conditions. While extensively studied for smaller lactones, the application of organocatalytic systems to macrolactones like this compound is an area of ongoing research. The principles of H-bond mediated ROP are applicable, though reaction conditions may need to be optimized for the lower reactivity of the large-ring monomer rsc.orgstanford.edu.

In a living or controlled ROP, the propagation step involves the steady addition of monomer units to the active center of the growing polymer chain. For this to occur without disruption, termination and chain transfer reactions must be minimized. Termination reactions are processes that irreversibly deactivate the propagating chain end, ceasing polymer growth. Chain transfer involves the transfer of the active center to another molecule (e.g., monomer, solvent, or impurity), which terminates one polymer chain and initiates a new one.

In the context of this compound ROP, particularly with anionic and coordination-insertion mechanisms, the system can exhibit living characteristics under carefully controlled conditions (e.g., high monomer purity, anhydrous environment). The propagation rate is influenced by factors such as monomer concentration, temperature, and catalyst/initiator type and concentration. Intermolecular and intramolecular transesterification reactions are significant side reactions that can act as termination or transfer steps, leading to a broadening of the molecular weight distribution and the formation of cyclic polymers. These backbiting reactions are more prevalent at higher temperatures and lower monomer concentrations.

Catalyst Development for this compound Polymerization

A significant area of research in the polymerization of this compound has been the development of efficient and selective catalysts. A major focus has been on enzymatic catalysis, which offers a green and highly selective route to polyesters under mild conditions.

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been extensively investigated as catalysts for the ROP of macrolactones, including this compound. The enzymatic mechanism is believed to involve the formation of an acyl-enzyme intermediate, where the lipase's active site serine residue attacks the lactone's carbonyl group. This intermediate then reacts with an alcohol initiator or the hydroxyl end-group of a growing polymer chain to elongate the polyester (B1180765) nih.govnih.gov.

Enzymatic ROP is advantageous due to its high selectivity, lack of toxic metal residues, and ability to proceed under environmentally benign conditions, sometimes even in aqueous media nih.gov. Research has shown that lipases can effectively polymerize large-ring lactones, which are often challenging substrates for conventional chemical catalysts. The table below summarizes findings from various studies on the enzymatic polymerization of different macrolactones, including this compound (UDL).

Lactone (Ring Size)EnzymeReaction ConditionsMonomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol)
ω-Pentadecalactone (16)Novozym-435 (CALB)Bulk, 80°C, 24h9841,000
ω-Undecanolactone (12)Lipase PCAqueous mediumUp to 89Not specified
ω-Tridecalactone (14)Novozym-435 (CALB)Toluene, 60°C, 72h>9515,000
ω-Pentadecalactone (16)Lipase from Pseudomonas fluorescensBulk, 70°C, 240h9423,000

This table presents representative data and is not exhaustive of all research in the field. Mn values and conversions can vary significantly with reaction time, temperature, solvent, and enzyme preparation.

Beyond enzymatic systems, development continues in the area of metal-based and organocatalysts. For metal catalysts, the focus is on creating systems with higher activity and selectivity to minimize side reactions like transesterification. For organocatalysts, research aims to design more active catalysts that can efficiently polymerize less reactive macrolactones under mild conditions, further expanding the scope of metal-free polyester synthesis stanford.edu.

Development of Novel Initiators and Catalytic Systems

The polymerization of macrolactones like this compound is challenging due to the low ring strain, which makes the process less thermodynamically favorable compared to smaller lactones. Consequently, the development of highly active and selective catalysts is crucial. Research has moved beyond traditional catalysts to explore novel systems that offer enhanced control and efficiency. rcsi.com

Recent advancements include the design of sodium complexes that feature cavity-like conformations. These structures have demonstrated high catalytic efficiency in the ROP of macrolactones such as ω-pentadecalactone. A key advantage of this system is the suppression of transesterification reactions, as the polymer chain propagation is confined within the catalyst's cavity, leading to a well-controlled polymerization process. rsc.org

Aluminum-salen complexes have also emerged as robust and inexpensive metal-based catalysts for macrolactone polymerization. These catalysts are capable of producing high molecular weight poly(pentadecalactone) and are also effective for the ROP of medium-sized lactones (9-12 membered rings), which is a significant achievement. researchgate.net The versatility of these aluminum-salen complexes allows them to polymerize lactones of various ring sizes, challenging the conventional understanding that ROP is solely driven by ring tension. researchgate.net

In the realm of organocatalysis, the cyclic triphosphazene base (CTPB) has been identified as a potent catalyst for the ROP of this compound. This organobase provides an efficient metal-free alternative for the synthesis of long-chain aliphatic polyesters. researchgate.net The development of such systems is part of a broader trend towards sustainable polymer chemistry, avoiding residual metal contamination in the final polymer product. nih.govd-nb.info

Metal-Based Catalysts for Controlled Polymerization (e.g., Tin Alkoxides, Zinc Complexes, Hafnium Complexes)

Metal-based catalysts operating through a coordination-insertion mechanism are the most extensively studied for lactone ROP. bham.ac.uk This mechanism involves the coordination of the monomer's carbonyl oxygen to the metal center, which activates the monomer for nucleophilic attack by an alkoxide group, leading to ring-opening and chain propagation. bham.ac.uk

Tin Alkoxides and Carboxylates: Tin-based catalysts, particularly tin(II) 2-ethylhexanoate (B8288628) (stannous octoate, Sn(Oct)₂), are widely used in the industry for the ROP of cyclic esters like ε-caprolactone. researchgate.netnih.gov While specific detailed studies on this compound are less common, the principles are transferable. For the closely related macrolactone ω-pentadecalactone, dibutyltin (B87310) dilaurate has been effectively used. mdpi.com A primary concern with tin-based catalysts is the potential for metal residue in the final product, which is particularly critical for biomedical applications. Research has shown that reducing the catalyst-to-monomer ratio can significantly lower the residual tin content to acceptable levels (e.g., 5 ppm) without compromising polymerization control. nih.gov The synthesis of liquid tin(II) alkoxides has also been developed to serve as effective initiators that can be homogeneously mixed with cyclic ester monomers. google.com

Zinc Complexes: Zinc-based catalysts are attractive due to their low toxicity and high activity. nih.gov Various zinc complexes have been developed and tested for the ROP of lactones, including macrolactones. For instance, zinc and calcium-based tridentate Schiff base complexes, initiated by benzyl (B1604629) alcohol, have been successfully used for the copolymerization of ω-pentadecalactone and ε-caprolactone. researchgate.net These systems have shown the ability to produce perfect block copolymers by suppressing transesterification when monomers are added sequentially. researchgate.nettue.nl The versatility of zinc complexes is further highlighted by their application with various ligands, including N,N,O-chelates and β-diiminate ligands, which allows for fine-tuning of catalytic activity and stereoselectivity in the polymerization of other lactones like lactide. rsc.orgmdpi.com The performance of these catalysts can be influenced by steric and electronic factors of the ligands. mdpi.com

Catalyst TypeMonomer(s)Key FindingsReference
Zinc/Calcium Schiff Base Complexes ω-Pentadecalactone, ε-CaprolactoneEffective for random and block copolymerization. Block structure retained due to negligible transesterification. researchgate.nettue.nl
N,N,O-chelate Zinc Complexes ε-Caprolactone, rac-LactideActive for ROP, producing polymers with good molecular weight control. Also capable of block copolymerization. rsc.org
Thioether appended iminophenolate Zinc Complexes rac-LactideHighly active under solvent-free conditions. Catalytic activity influenced by Zn-S bond distance. nih.gov

Hafnium Complexes: The use of hafnium complexes as catalysts for the ROP of cyclic esters is less common compared to other metals, partly due to the high strength of the hafnium-oxygen bond (801 kJ/mol), which can lead to the formation of inactive species. mdpi.com However, research has shown that with appropriate ligand design, hafnium complexes can be active catalysts. Mono(imidazolin-2-iminato) hafnium complexes, for example, have successfully catalyzed the ROP of ε-caprolactone and its copolymerization with rac-lactide. mdpi.com The introduction of a strongly donating imidazolin-2-iminato ligand helps to tailor the oxophilicity of the hafnium center, enabling catalytic activity with oxygen-containing substrates. mdpi.com Furthermore, zirconium and hafnium alkoxide initiators have been employed for the sequence-controlled alternating copolymerization of O-carboxyanhydrides, demonstrating their potential for precise polymerization control. nih.gov Salen complexes of hafnium have also been shown to be efficient initiators for the solvent-free ROP of various cyclic esters. figshare.comfigshare.com

Organocatalysts for Sustainable Polymerization

Organocatalysis has emerged as a powerful, metal-free strategy for the polymerization of cyclic esters, offering advantages in terms of sustainability, reduced toxicity, and ease of catalyst removal. nih.govd-nb.info Several organic bases have been investigated for the ROP of macrolactones.

Notably, the strong, non-ionic phosphazene superbase, cyclic triphosphazene base (CTPB), has been demonstrated to be an efficient catalyst for the ROP of this compound (DDL). researchgate.net This system allows for a tunable polymerization process. Similarly, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), when combined with an alcohol initiator like benzyl alcohol, is an effective catalyst for the ROP of the macrolactone ω-pentadecalactone (PDL). acs.org Kinetic studies have confirmed the pseudo-living character of the TBD/benzyl alcohol system for PDL polymerization. acs.org Other strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used, particularly in the synthesis of block copolymers where a macrolactone constitutes one of the blocks. nih.gov The development of these organocatalytic systems represents a significant step towards "green polymer chemistry," especially when paired with renewable monomers. dcu.ie

OrganocatalystMonomerInitiatorKey FindingsReference
Cyclic Triphosphazene Base (CTPB) ω-Dodecalactone (DDL)AlcoholEfficiently catalyzes the ROP of DDL, offering a tunable process. researchgate.net
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) ω-Pentadecalactone (PDL)Benzyl AlcoholActive catalyst system with pseudo-living characteristics. Used for homopolymerization and random copolymerization with ε-caprolactone. acs.org
TBD / DBU ω-Pentadecalactone (PDL), L-LactidePPDL macroinitiatorSuccessfully used to synthesize PPDL-b-PLLA diblock copolymers. nih.gov

Structure-Activity Relationships in Catalyst Design

Understanding the relationship between a catalyst's structure and its activity is fundamental to designing more efficient polymerization systems. For the ROP of macrolactones like this compound, kinetic studies have provided valuable insights.

Copolymerization Research of this compound

Copolymerization provides a versatile platform to modify the properties of poly(ω-dodecalactone) and create materials with a broader range of thermal and mechanical properties and degradation profiles.

Block Copolymer Synthesis and Characterization (e.g., with L-Lactide, ω-Pentadecalactone)

Block copolymers containing a poly(macrolactone) segment can combine the flexible, crystalline nature of the long-chain polyester with the properties of other polymers like the more rigid poly(L-lactide) (PLLA).

The synthesis of poly(ω-pentadecalactone)-b-poly(L-lactide) (PPDL-b-PLLA) diblock copolymers has been successfully achieved via sequential, one-pot organocatalytic ROP. nih.gov Using a catalyst like TBD, a PPDL macroinitiator is first synthesized, followed by the addition and polymerization of L-lactide. This method yields well-defined diblock copolymers with crystalline segments from both blocks. nih.gov The prevention of intermolecular transesterification is critical for maintaining a blocky architecture. Catalytic systems based on certain zinc and calcium complexes have proven effective in this regard, allowing for the synthesis of perfect block copolymers of ω-pentadecalactone and ε-caprolactone by sequential monomer addition. researchgate.nettue.nl

While the direct synthesis of poly(ω-dodecalactone)-b-poly(ω-pentadecalactone) has not been explicitly detailed, the synthesis of block copolymers from two different macrolactones is considered feasible with catalytic systems that suppress chain-transfer reactions. rsc.org The primary challenge remains the similar reactivity of the macrolactone monomers, which can make achieving sharp block transitions difficult without a controlled, sequential addition process.

Random Copolymer Formations with Cyclic Esters

Random copolymerization of this compound with other cyclic esters is a straightforward method to tune the properties of the resulting polyester. By incorporating comonomers, properties such as crystallinity, melting point, and degradation rate can be systematically varied.

The organocatalytic copolymerization of ω-pentadecalactone (PDL) and ε-caprolactone (CL) using a TBD/benzyl alcohol system has been shown to produce highly crystalline random copolymers. acs.org The melting temperatures of these copolymers exhibit a linear relationship with the comonomer content, indicating that the two monomer units co-crystallize. acs.org Similarly, when a mixture of ω-pentadecalactone and ε-caprolactone is polymerized using certain zinc or aluminum catalysts, random copolymers are formed. researchgate.nettue.nl The formation of random, rather than blocky, structures is often confirmed by thermal analysis (showing a single glass transition or melting point) and NMR spectroscopy. acs.org The principles observed for ω-pentadecalactone are directly applicable to this compound, suggesting that its random copolymerization with monomers like ε-caprolactone can be readily achieved to create materials with tailored properties.

Integration with Other Cyclic Monomers (e.g., ε-Caprolactone, 1,5-Dioxepan-2-one (B1217222), O-Carboxyanhydrides)

The copolymerization of this compound with other cyclic monomers is a versatile strategy to create polyesters with a wide range of properties.

ε-Caprolactone: Enzymatic ring-opening copolymerization of this compound with ε-caprolactone has been successfully carried out using Candida antarctica lipase B (CALB) as a catalyst. nih.gov This enzymatic approach offers a green and mild alternative to traditional metal-based catalysts. The resulting copolymers exhibit properties that can be tuned by varying the monomer feed ratio. For instance, increasing the ε-caprolactone content can lead to materials with enhanced flexibility and a lower melting point compared to the homopolymer of this compound.

1,5-Dioxepan-2-one: Copolymers of this compound and 1,5-dioxepan-2-one have also been synthesized. researchgate.net The incorporation of the more flexible 1,5-dioxepan-2-one units can significantly lower the glass transition temperature of the resulting copolymer, making it suitable for applications requiring soft and elastomeric materials. The synthesis of block copolymers, such as poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide), where a poly(1,5-dioxepan-2-one) block acts as a macroinitiator, demonstrates the potential to create well-defined triblock copolymers with both amorphous and semi-crystalline domains. cmu.edu

O-Carboxyanhydrides (OCAs): A significant area of research involves the synthesis of block copolymers where a polyester block, such as poly(this compound), is combined with a polypeptide block. This is typically achieved by using a hydroxyl-terminated poly(this compound) as a macroinitiator for the ring-opening polymerization of N-carboxyanhydrides (NCAs) of α-amino acids. nih.gov This method allows for the creation of well-defined amphiphilic block copolymers that can self-assemble into various nanostructures, holding promise for applications in drug delivery and tissue engineering. The synthesis of such copolymers leverages the controlled nature of both ring-opening polymerization of lactones and NCAs. mdpi.com

Copolymerization with Non-Lactone Precursors (e.g., Carbon Dioxide, Epoxides, Butadiene)

Expanding the scope of copolymerization beyond traditional lactones, researchers have explored the integration of non-lactone precursors to introduce novel functionalities and properties into the polyester backbone.

Carbon Dioxide: The alternating copolymerization of epoxides and carbon dioxide is a well-established method for producing polycarbonates. nih.govnih.gov While direct copolymerization of this compound with CO2 is not widely reported, the principle of incorporating carbonate linkages into polyester chains is an active area of research. This approach is attractive from a sustainability perspective, as it utilizes a renewable and abundant C1 feedstock. researchgate.net The properties of such copolymers can be tailored by adjusting the ratio of ester to carbonate linkages. mdpi.com

Epoxides: The ring-opening copolymerization of epoxides with cyclic esters is a route to creating polyester-ethers. Various catalysts, including those based on environmentally benign metals, have been developed for the copolymerization of epoxides and CO2, which can be extended to copolymerization with lactones. uspto.govsciopen.com The inclusion of ether linkages from the epoxide monomer can enhance the flexibility and hydrophilicity of the resulting polymer.

Butadiene: The copolymerization of lactones with monomers like butadiene can introduce unsaturation into the polyester backbone, providing sites for post-polymerization modification. While direct copolymerization of this compound with butadiene is not extensively documented, a strategy involving a lactone intermediate derived from carbon dioxide and butadiene has been reported. westlake.edu.cn This intermediate can then be polymerized to yield a polymer with incorporated butadiene units. Anionic copolymerization of styrene (B11656) and 1,3-butadiene (B125203) has been studied in the presence of polar additives, and such techniques could potentially be adapted for copolymerization with lactones. researchgate.net

Polymer Architecture and Topological Studies of this compound Derived Polymers

Control over the architecture and topology of polymers derived from this compound is crucial for tailoring their macroscopic properties and expanding their application range.

Synthesis of Telechelic Polymers

Telechelic polymers, which are macromolecules with functional groups at both chain ends, are valuable precursors for the synthesis of block copolymers, networks, and other complex architectures. The synthesis of α,ω-functionalized poly(this compound) can be achieved through ring-opening polymerization using functional initiators or by end-capping the living polymer chains with specific terminating agents. For instance, using a difunctional initiator allows for the growth of polymer chains in two directions, resulting in a telechelic polymer.

Control over Molecular Weight Distribution and Polydispersity

Achieving control over the molecular weight and minimizing the polydispersity index (PDI) are key objectives in polymer synthesis to ensure predictable and reproducible material properties. For the ring-opening polymerization of this compound, this control can be exerted through several strategies:

Choice of Catalyst/Initiator System: The selection of an appropriate catalyst and initiator is paramount. Living/controlled polymerization techniques, often employing well-defined metal-alkoxide initiators or organocatalysts, can provide excellent control over the polymerization process, leading to polymers with narrow molecular weight distributions. researchgate.netnih.gov

Monomer-to-Initiator Ratio: In a living polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the initial molar ratio of the monomer to the initiator. By carefully adjusting this ratio, polymers with targeted molecular weights can be synthesized.

Reaction Conditions: Parameters such as temperature, reaction time, and solvent can influence the polymerization kinetics and the occurrence of side reactions like transesterification, which can broaden the molecular weight distribution. Optimizing these conditions is crucial for maintaining control.

Recent advancements have also explored methods to intentionally tailor the dispersity of polymers, as a broader molecular weight distribution can be advantageous for certain applications by influencing properties like processability and melt rheology. scispace.comnih.govnih.govresearchgate.net

Below is a table summarizing the effect of different polymerization parameters on the molecular weight and polydispersity of polyesters, which is generally applicable to the polymerization of this compound.

ParameterEffect on Molecular Weight (Mn)Effect on Polydispersity (PDI)
Monomer/Initiator Ratio Increases with increasing ratioGenerally narrow in living systems
Catalyst Activity Can influence rate, higher activity may lead to higher Mn in a given timeHighly active catalysts may lead to side reactions, broadening PDI
Reaction Temperature Higher temperature generally increases rate, can lead to higher MnHigher temperatures can increase side reactions (e.g., transesterification), broadening PDI
Reaction Time Increases with time until monomer is consumedCan broaden over time due to side reactions

Post-Polymerization Functionalization for Tailored Polymeric Structures

Post-polymerization functionalization is a powerful tool for introducing specific chemical moieties onto a pre-formed polymer backbone, thereby tailoring its properties for specific applications. For polymers derived from this compound, this can be achieved if functional groups are incorporated into the polymer chain, for instance, through copolymerization with a functional monomer.

One of the most efficient methods for post-polymerization modification is "click chemistry," particularly the thiol-ene reaction. mdpi.comrsc.orgsemanticscholar.orgchemrxiv.orgnih.gov If the poly(this compound) copolymer contains pendant vinyl or allyl groups (introduced via a comonomer), these can readily react with thiol-containing molecules under mild conditions, often initiated by UV light or a radical initiator. This allows for the attachment of a wide range of functional groups, including biomolecules, fluorescent dyes, or hydrophilic polymers, to the polyester backbone. This approach has been successfully applied to functionalize other polyesters and polycarbonates. illinois.edu

Biodegradation and Environmental Durability Research of Oxacyclododecan 2 One Derived Materials

Mechanistic Aspects of Biodegradation Processes

The breakdown of polymers derived from oxacyclododecan-2-one (B161968) in the environment is expected to occur through a combination of biotic and abiotic processes. These mechanisms often work in concert, with initial abiotic degradation rendering the polymer more susceptible to microbial attack.

The biodegradation of aliphatic polyesters is initiated by the colonization of the polymer surface by microorganisms. nih.gov These microbes secrete extracellular enzymes that break down the large polymer chains into smaller, assimilable molecules. nih.gov While specific microorganisms capable of degrading poly(this compound) have not been extensively documented, a wide array of bacteria and fungi are known to degrade similar polyesters like PCL. It is highly probable that a similar diversity of microorganisms is involved in the degradation of this compound-based materials.

The process typically begins with the formation of a biofilm on the polymer surface. nih.gov This microbial community then initiates the degradation process. The rate and extent of degradation are influenced by environmental factors such as temperature, humidity, pH, and the specific microbial populations present. mdpi.com

Table 1: Examples of Microorganisms Involved in the Biodegradation of Poly(ε-caprolactone) (PCL), a Structural Analog of Poly(this compound)

Microorganism TypeGenus/Species
Bacteria Pseudomonas sp.
Bacillus sp.
Streptomyces sp.
Rhodococcus sp. nih.gov
Aquabacterium sp. nih.gov
Fungi Aspergillus sp. nih.govmdpi.com
Penicillium sp.
Fusarium sp. mdpi.com
Chaetomium globosum mdpi.com

This table presents microorganisms identified in the degradation of PCL and serves as an illustrative guide for the types of microbes that could potentially degrade poly(this compound).

The primary enzymatic mechanism for the degradation of aliphatic polyesters is hydrolysis, catalyzed by enzymes such as esterases and lipases. nih.govmdpi.com These enzymes cleave the ester bonds that form the backbone of the polymer. The enzymatic degradation of semicrystalline polymers like PCL preferentially occurs in the amorphous regions, leading to an initial increase in crystallinity. nih.gov

Esterases and Lipases: These are the most significant enzymes in polyester (B1180765) degradation. They hydrolyze the ester linkages, breaking down the polymer into oligomers and monomers. The activity of these enzymes is dependent on factors like temperature and pH.

Laccases: While primarily known for their role in lignin (B12514952) degradation, laccases are oxidative enzymes that can also contribute to the degradation of some synthetic polymers. Their role in the degradation of aliphatic polyesters like poly(this compound) is less defined but could be relevant in certain environmental contexts.

Characterization of these enzymes involves assessing their substrate specificity, optimal temperature and pH for activity, and their kinetic parameters. For instance, lipases from various microbial sources have been shown to effectively degrade PCL films.

Abiotic degradation, particularly hydrolysis, is a crucial initial step in the breakdown of aliphatic polyesters. researchgate.net This chemical process involves the reaction of the polymer with water, leading to the scission of ester bonds. researchgate.net This process can occur without microbial intervention and is influenced by factors such as temperature, pH, and moisture. nih.gov

The hydrolytic degradation of aliphatic polyesters like PCL typically follows a bulk erosion mechanism. Water molecules penetrate the amorphous regions of the polymer matrix, causing random chain scission throughout the material. This leads to a decrease in molecular weight before significant mass loss is observed. The generation of carboxylic acid end groups during hydrolysis can also autocatalyze the degradation process.

Environmental Fate and Persistence Studies of this compound Polymers

The environmental fate of polymers is determined by the interplay of the degradation mechanisms discussed above and the characteristics of the receiving environment. The persistence of a polymer is inversely related to its rate of degradation.

The degradation of aliphatic polyesters results in the formation of oligomers, dimers, and ultimately, the constituent monomer. For poly(this compound), the primary monomer expected from complete hydrolysis is 12-hydroxydodecanoic acid. In the case of PCL, degradation leads to 6-hydroxyhexanoic acid. mdpi.com

Incomplete degradation can lead to the formation of cyclic oligomers and other byproducts. mdpi.com The identification and quantification of these degradation products are essential for a complete understanding of the polymer's environmental impact. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. mdpi.commit.edu

Table 2: Potential Degradation Products of Poly(this compound)

Product TypeChemical Name
Monomer 12-hydroxydodecanoic acid
Oligomers Linear and cyclic oligomers of 12-hydroxydodecanoic acid
Mineralization Products Carbon dioxide (CO2), Water (H2O), and Biomass

This table is based on the expected degradation pathway of an aliphatic polyester and requires experimental verification for poly(this compound).

The kinetics of polymer degradation describe the rate at which the material breaks down in a specific environment. This is a critical parameter for assessing the environmental persistence of the material. The degradation rate is influenced by a multitude of factors, including:

Polymer Properties: Molecular weight, crystallinity, and chemical structure all affect the rate of degradation. nih.gov Higher molecular weight and crystallinity generally lead to slower degradation.

Environmental Conditions: Temperature, moisture, pH, and the presence of microorganisms and their enzymes are key environmental factors. nih.gov

Material Form: The physical form of the material, such as a film, fiber, or bulk object, will influence the surface area available for degradation. nih.gov

Studies on PCL have shown that its degradation can range from a few weeks in biologically active environments to several years under abiotic conditions. nih.gov The breakdown kinetics of this compound polymers are expected to follow a similar pattern, though specific rates would need to be determined experimentally. Kinetic models can be used to predict the long-term degradation behavior of these materials in various environmental compartments. nih.govbohrium.com

Computational Chemistry and Theoretical Investigations of Oxacyclododecan 2 One

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions involving oxacyclododecan-2-one (B161968).

Density Functional Theory (DFT) has become an essential computational tool in materials science for designing and developing new materials, including polymers. mdpi.com It offers a cost-effective method to probe fundamental information about a material's geometric structure, energy, and electronic characteristics. mdpi.com In the context of this compound, DFT calculations can be applied to several aspects of its synthesis and polymerization.

Researchers utilize DFT to model the reaction pathways for the synthesis of the monomer itself, identifying transition states and calculating activation energies to predict the most favorable synthetic routes. During polymerization, DFT is employed to understand the initiation, propagation, and termination steps of the ring-opening polymerization (ROP) process. frontiersin.org For instance, calculations can reveal the electronic structure of the monomer and the catalyst, explaining their reactivity. nih.gov By modeling the interaction between an initiator (like an amine or an alcohol) and the carbonyl group of the lactone, DFT can elucidate the mechanism of the initial ring-opening step. frontiersin.org These calculations provide crucial data on reaction enthalpies and Gibbs free energies, which determine the thermodynamic feasibility of the polymerization. researchgate.net

DFT studies can also predict how different catalysts or reaction conditions influence polymerization kinetics and outcomes. This theoretical guidance helps in the rational design of experiments, optimizing conditions for producing poly(this compound) with desired properties, such as high molecular weight or specific end-group functionalities. mdpi.comekb.eg

The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable polyesters. researchgate.net Understanding the transition states involved in this process is critical for controlling the polymerization reaction. Theoretical modeling, again primarily using DFT, allows for the detailed characterization of these high-energy, transient structures. researchgate.net

For this compound, a 12-membered ring, ring strain is a significant driving force for polymerization, although it is less pronounced than in smaller lactones. Theoretical models can precisely quantify this strain energy. During the ROP mechanism, the model simulates the approach of a nucleophilic or electrophilic initiator to the lactone ring. The calculations map out the potential energy surface of the reaction, identifying the geometry and energy of the transition state for the rate-determining step. rsc.org

For example, in an enzyme-catalyzed ROP, DFT models can simulate the substrate binding in the active site and the subsequent nucleophilic attack. rsc.org In organocatalyzed ROP, these models can clarify how the catalyst activates the monomer and stabilizes the transition state, for instance, through hydrogen bonding. frontiersin.org By comparing the energy barriers of different potential pathways, researchers can predict the dominant reaction mechanism and understand the factors governing stereoselectivity and reaction rates.

ParameterDescriptionTypical Computational Output
Activation Energy (Ea) The minimum energy required to initiate the ring-opening reaction.Calculated energy difference between reactants and the transition state (in kcal/mol or kJ/mol).
Transition State Geometry The specific 3D arrangement of atoms at the peak of the energy barrier.Optimized coordinates, bond lengths, and angles of the transient structure.
Imaginary Frequency A vibrational mode with a negative frequency, confirming a true transition state.A single negative value in the frequency calculation output.
Reaction Pathway The lowest energy path connecting reactants to products via the transition state.Intrinsic Reaction Coordinate (IRC) plots showing the change in energy along the reaction coordinate.

This interactive table summarizes key parameters obtained from theoretical modeling of ROP transition states.

Molecular Modeling and Simulation Approaches

Beyond the quantum chemical studies of reaction mechanisms, molecular modeling and simulation techniques are used to explore the physical properties of the this compound monomer and the structure and dynamics of its resulting polymer.

Due to the flexibility of its large 12-membered ring, this compound can exist in multiple conformations. ijpsr.com Identifying the most stable, low-energy conformers is crucial as the ring conformation can influence its reactivity in polymerization. Molecular modeling techniques, including molecular mechanics (MM) and DFT, are used to perform systematic conformational searches.

The conformational landscape of large rings like this compound is complex. Computational studies on the closely related cyclododecanone (B146445) (a 12-membered carbocycle) have revealed a preference for a square-like mdpi.com configuration, where the numbers denote the count of C-C bonds on each side. bu.edu Similar square and rectangular conformations are expected for this compound, with the ester group influencing the local geometry. The analysis aims to identify low-energy structures by evaluating strains, such as angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring). bu.edu The results of these analyses typically include the relative energies of different stable conformers and the energy barriers for interconversion between them.

Conformation FamilyKey Structural FeatureRelative Stability
Square-like Possesses D₂ or C₂ᵥ symmetry with atoms at the corners of a square.Often the most stable, lowest energy conformation for 12-membered rings. bu.edu
Rectangular/"Boat" Elongated structures, may involve boat-like arrangements of atoms.Typically higher in energy than square-like conformers.
Twisted/Irregular Lacks significant symmetry elements.Generally represent transition states or high-energy local minima.

This interactive table outlines potential conformational families for this compound, based on studies of analogous macrocycles.

Once this compound is polymerized, molecular dynamics (MD) simulations are employed to investigate the structure and dynamic behavior of the resulting poly(this compound) chains. nih.gov MD simulations model the polymer at the atomic or coarse-grained level, solving Newton's equations of motion for each particle to track the system's evolution over time. udel.edu

These simulations provide insights into the polymer's morphology in amorphous or semi-crystalline states. Researchers can study properties like the radius of gyration (a measure of chain size), end-to-end distance, and chain stiffness. Simulations can also predict bulk material properties such as the glass transition temperature (Tg) by analyzing changes in density or mobility with temperature. rsc.org

Furthermore, MD simulations are valuable for understanding how the polymer chains interact with themselves and with other molecules, such as solvents or small molecule drugs in a delivery system. utwente.nlresearchgate.net By analyzing trajectories, one can observe phenomena like chain entanglement, diffusion of small molecules within the polymer matrix, and the formation of specific secondary structures like helices, if any exist. nih.gov

Natural Occurrence and Biosynthetic Research of Oxacyclododecan 2 One

Isolation and Identification from Biological Sources

The quest to identify natural sources of Oxacyclododecan-2-one (B161968) has led researchers to explore a variety of plant and microbial species. While its occurrence is not as widespread as some other natural products, scientific studies have confirmed its presence in select biological extracts.

One notable source of this compound is the plant Cassia fistula, commonly known as the golden shower tree. A study analyzing the chemical constituents of this plant identified this compound as one of its components. researchgate.net The isolation and identification from plant extracts typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the volatile compounds.

Further research into the chemical composition of various organisms is ongoing, and it is plausible that this compound will be identified in other biological sources in the future. The table below summarizes the current findings on the natural occurrence of this compound.

Biological SourceOrganism TypeMethod of Identification
Cassia fistulaPlantGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net

Interactive Data Table: The data in the table above can be sorted and filtered to explore the known biological sources of this compound.

Investigation of Proposed Biosynthetic Pathways

The precise biosynthetic pathway for this compound has not been definitively elucidated. However, based on the biosynthesis of structurally related 12-membered macrocyclic lactones, particularly those found in fungi, a plausible pathway involving polyketide synthases (PKSs) can be proposed. nih.govacs.orgsemanticscholar.orgresearchgate.net

Macrocyclic lactones are often synthesized through the polyketide pathway, a major route for the production of a diverse array of secondary metabolites in bacteria, fungi, and plants. wikipedia.orgfrontiersin.orgnih.gov This process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of extender units, most commonly malonyl-CoA.

The proposed biosynthesis of this compound likely involves a Type I iterative polyketide synthase (iPKS). These large, multi-domain enzymes catalyze the iterative condensation of acetyl-CoA with five molecules of malonyl-CoA. Each cycle of extension involves a series of reactions, including ketoreduction, dehydration, and enoylreduction, to produce a saturated carbon chain.

Following the assembly of the linear polyketide chain, a thioesterase (TE) domain at the terminus of the PKS is responsible for the crucial cyclization step. This domain catalyzes the intramolecular esterification between the terminal carboxyl group and a hydroxyl group along the chain, leading to the formation of the 12-membered lactone ring of this compound and its release from the enzyme complex. The biosynthesis of other medium-ring lactones, such as certain 10-membered rings, also relies on the activity of specific thioesterase enzymes to achieve cyclization.

While this proposed pathway is based on well-established principles of polyketide biosynthesis and studies of similar compounds, further research, including isotopic labeling studies and the identification and characterization of the specific PKS gene cluster responsible for this compound production, is necessary to confirm the exact enzymatic steps and intermediates involved.

Q & A

Q. What are the established synthetic routes for Oxacyclododecan-2-one, and what analytical techniques are critical for confirming its structural integrity?

this compound is synthesized via intramolecular cyclization of hydroxycarboxylic acid precursors or enzymatic lactonization. Key analytical methods include nuclear magnetic resonance (NMR) spectroscopy for ring-size confirmation, infrared (IR) spectroscopy to validate lactone carbonyl stretching (~1,740 cm⁻¹), and mass spectrometry for molecular weight verification. X-ray diffraction is recommended for crystalline structure elucidation. Researchers should cross-reference spectral data with literature and report purity thresholds (e.g., ≥98%) to ensure reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (H315, H319). Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste guidelines. Safety data sheets (SDS) from suppliers like Sigma-Aldrich should be consulted for first-aid measures .

Q. How is this compound applied in foundational polymer chemistry research?

It serves as a macrocyclic monomer for studying anionic ring-opening polymerization (ROP) mechanisms. Comparative studies with ε-caprolactone highlight differences in reactivity and polymer microstructure. Researchers use gel permeation chromatography (GPC) to analyze molecular weight distributions and differential scanning calorimetry (DSC) to assess thermal properties of resulting polyesters .

Q. What are the primary challenges in purifying this compound, and how can they be mitigated?

Common impurities include linear oligomers and unreacted precursors. Recrystallization from nonpolar solvents (e.g., hexane) or column chromatography with silica gel is effective. Purity should be verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Researchers must document solvent ratios, temperature, and gradient conditions to ensure reproducibility .

Q. How does this compound’s ring size influence its reactivity in comparison to smaller lactones?

The 12-membered ring exhibits lower ring strain than smaller lactones (e.g., β-propiolactone), leading to slower polymerization kinetics under identical conditions. Researchers should design kinetic studies using in-situ Fourier-transform infrared (FTIR) spectroscopy or real-time NMR to monitor conversion rates. Activation energy calculations via Arrhenius plots are recommended to quantify thermodynamic differences .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties of this compound across studies be systematically resolved?

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, initiator concentration) or purity levels. Researchers should conduct meta-analyses of existing data, applying multivariate regression to isolate confounding variables. Replicating prior studies with controlled parameters (e.g., anhydrous solvents, inert atmospheres) and publishing raw data in supplementary materials enhances transparency .

Q. What computational strategies are effective for modeling the polymerization kinetics of this compound?

Density functional theory (DFT) simulations can predict transition states and energetics of ring-opening steps. Molecular dynamics (MD) simulations are useful for studying solvent-monomer interactions. Researchers should validate computational models with experimental kinetic data (e.g., rate constants from stopped-flow techniques) and report convergence criteria to ensure accuracy .

Q. How does the choice of initiator impact the stereochemistry of poly(this compound)?

Anionic initiators like potassium tert-butoxide favor syndiotactic polymer structures, while enzymatic catalysts (e.g., lipase B) may induce isotacticity. Advanced characterization via circular dichroism (CD) spectroscopy or X-ray crystallography of single crystals is critical. Researchers should compare tacticity effects on crystallinity and mechanical properties using X-ray diffraction (XRD) and tensile testing .

Q. What methodologies are optimal for evaluating the hydrolytic degradation of poly(this compound) under physiological conditions?

Accelerated degradation studies in phosphate-buffered saline (PBS) at 37°C can be monitored via gravimetric analysis and GPC. Mass loss profiles should be correlated with pH changes and lactic acid release. Scanning electron microscopy (SEM) reveals surface erosion mechanisms. Researchers must control buffer ion concentrations to mimic in vivo environments .

Q. How can researchers design experiments to address the limited literature on this compound’s copolymerization with heterocyclic monomers?

A factorial design approach is recommended, varying comonomer ratios (e.g., with caprolactam or morpholine-dione) and reaction temperatures. High-throughput screening with automated synthesizers enables rapid optimization. Characterization should include dynamic mechanical analysis (DMA) for viscoelastic properties and small-angle X-ray scattering (SAXS) for nanoscale morphology insights .

Methodological Guidance

  • Literature Integration : Use systematic reviews to identify knowledge gaps, adhering to PRISMA guidelines. Cross-reference polymerization data with databases like SciFinder or Reaxys, prioritizing peer-reviewed journals over patents .
  • Data Presentation : Tabulate kinetic parameters (e.g., kpk_p, EaE_a), spectroscopic peaks, and thermal transitions in structured formats. Follow IUPAC nomenclature and SI unit conventions .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Use plagiarism detection software to ensure originality, and archive datasets in repositories like Zenodo for public access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.